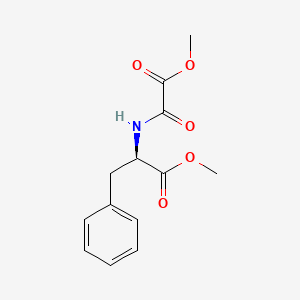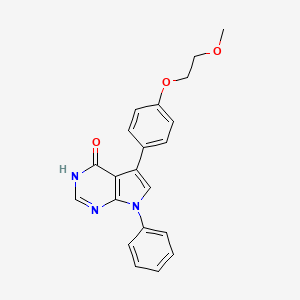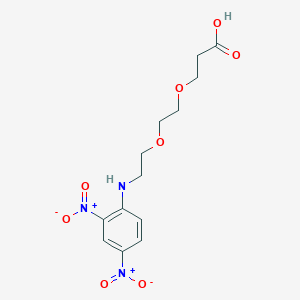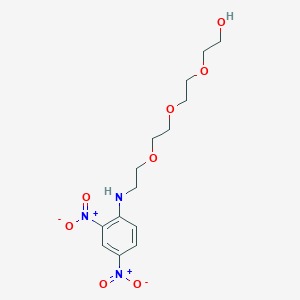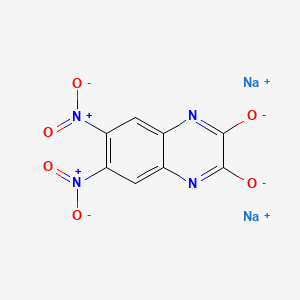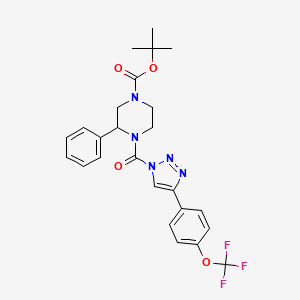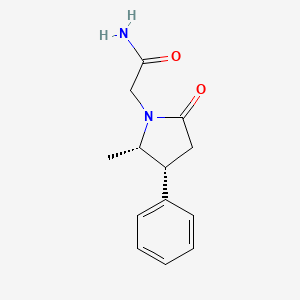
E1R
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E1R is a novel positive allosteric modulator of sigma-1 receptors . It is a 4,5-disubstituted derivative of piracetam . It’s used for research purposes and not intended for human or veterinary use .
Synthesis Analysis
The synthesis of this compound involves several steps. The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one results in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. Catalytic hydrogenation of its O-Boc-protected derivative introduces a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis of fluorinated this compound structural derivative 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide .
Molecular Structure Analysis
The molecular structure of this compound is C13H16N2O2 with an exact mass of 232.12 and a molecular weight of 232.280 .
Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one leads to its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .
Aplicaciones Científicas De Investigación
Atmospheric Effects on Sensor Performance : A study by Dentamaro and Doherty (2008) explores new technologies to predict atmospheric effects on sensor performance, particularly for electro-optical systems (Dentamaro & Doherty, 2008).
Electron Spin Resonance in Diamond : Hall et al. (2016) present a method for measuring electron spin resonance spectra of nanoscale electronic environments, using nitrogen-vacancy centres in diamond (Hall et al., 2016).
Hydrogenated Defects in Fused Silica : Levy et al. (1992) used nuclear magnetic resonance to study hydrogen in fused silica, revealing insights into hydrogenated defects and their responses to thermal treatment and ultraviolet irradiation (Levy et al., 1992).
Engineering Education Research : Singer and Smith (2013) discuss the fast-growing field of engineering education research, highlighting its impact on understanding and improving undergraduate science and engineering education (Singer & Smith, 2013).
Cyberinfrastructure for e-Science : Hey and Trefethen (2005) describe the requirements of e-Infrastructure to enable improved scientific research capabilities, focusing on service-oriented infrastructure and the role of semantics (Hey & Trefethen, 2005).
Evolution and Resequence Experiments : Long et al. (2015) review evolve and resequence experiments across various systems, from RNA to complex multicellular organisms, to understand molecular evolution in real-time (Long et al., 2015).
Parametric Study of Enhanced Geothermal System : Zhang et al. (2019) conducted a parametric study on the production performance of an enhanced geothermal system, focusing on the Qiabuqia geothermal area in the Tibetan Plateau (Zhang et al., 2019).
Selective Sigma-1 Receptor Ligands in Seizure Models : Vavers et al. (2017) evaluated the anti-seizure activities of selective Sigma-1 receptor ligands, including E1R, in models of experimentally induced seizures (Vavers et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[(2S,3R)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16)/t9-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGRWYMPQCQTHD-ONGXEEELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1CC(=O)N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CC(=O)N1CC(=O)N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031901 |
Source


|
| Record name | Methylphenylpiracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
